Baricitinib

Overview

Description

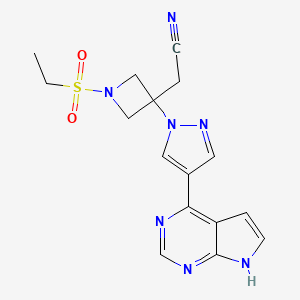

Baricitinib is an immunomodulatory medication primarily used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19. It is marketed under the brand name Olumiant. This compound functions as an inhibitor of Janus kinase (JAK), specifically targeting the subtypes JAK1 and JAK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Baricitinib can be synthesized through multiple routes. One efficient method involves the conversion of tert-butyl 3-oxoazetidine-1-carboxylate to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, followed by deprotection of the N-Boc-group and a final sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate, which is finally subjected to Suzuki coupling with 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

The industrial production of this compound involves a similar synthetic route but optimized for large-scale production. The process includes the preparation of intermediate compounds, followed by coupling reactions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Baricitinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include various intermediates and degradation products, such as lactone impurities and dimer impurities .

Scientific Research Applications

Rheumatoid Arthritis

Overview

Baricitinib is primarily indicated for the treatment of moderately to severely active rheumatoid arthritis in adults who have not responded adequately to other disease-modifying antirheumatic drugs (DMARDs) . Clinical trials have demonstrated significant improvements in disease activity and physical function, establishing it as an effective option in this patient population.

Clinical Evidence

- RA-BUILD Trial : A Phase III trial showed that patients receiving this compound exhibited reduced levels of biomarkers associated with synovial inflammation and bone resorption, indicating a positive effect on the underlying pathology of rheumatoid arthritis .

- Meta-Analysis : A comprehensive meta-analysis indicated that this compound, when used with standard care, significantly improved outcomes compared to placebo, including reduced hospital stays and lower rates of severe disease progression .

Dermatological Conditions

Atopic Dermatitis

this compound has shown efficacy in treating atopic dermatitis, especially in patients who do not respond to topical therapies. It works by inhibiting inflammatory pathways mediated by JAK/STAT signaling.

- Clinical Trials : Studies like BRAVE-AA1 and BRAVE-AA2 have reported substantial improvements in skin clearance and quality of life for patients with severe atopic dermatitis .

Alopecia Areata

The drug has also been approved for the treatment of severe alopecia areata. Its mechanism involves modulating immune responses that contribute to hair loss.

- FDA Approval : Following positive results from clinical trials, this compound received FDA approval in 2022 for treating severe alopecia areata in adults .

Psoriasis and Vitiligo

Emerging evidence suggests this compound's potential in treating psoriasis and vitiligo, conditions characterized by chronic inflammation.

- Mechanistic Insights : The inhibition of JAK pathways helps reduce inflammatory mediators involved in these skin disorders .

COVID-19 Treatment

This compound has been repurposed for use in COVID-19 management, particularly for hospitalized patients requiring supplemental oxygen or mechanical ventilation.

- Emergency Use Authorization : In 2020, the FDA granted emergency use authorization for this compound as a treatment option alongside remdesivir for COVID-19 patients .

- Clinical Outcomes : Studies indicate that this compound can improve mortality rates and reduce the need for invasive mechanical ventilation compared to standard treatments .

Other Investigational Uses

This compound is being investigated for several off-label applications:

- Systemic Lupus Erythematosus (SLE) : Preliminary studies suggest potential benefits in managing SLE symptoms due to its immunomodulatory effects.

- Diabetic Nephropathy : Research is ongoing to evaluate its efficacy in reducing kidney inflammation associated with diabetes .

Summary of Clinical Applications

Mechanism of Action

Baricitinib exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors that are crucial for hematopoiesis and immune function. By blocking these pathways, this compound reduces inflammation and modulates the immune response .

Comparison with Similar Compounds

Baricitinib is often compared with other Janus kinase inhibitors such as tofacitinib and upadacitinib. While all three compounds inhibit JAK enzymes, this compound has a unique profile in terms of its selectivity and efficacy. It is particularly noted for its effectiveness in treating rheumatoid arthritis and its approval for COVID-19 treatment .

List of Similar Compounds

Tofacitinib: Another JAK inhibitor used for rheumatoid arthritis.

Upadacitinib: A selective JAK1 inhibitor used for similar indications.

Ruxolitinib: Primarily used for myelofibrosis and polycythemia vera.

This compound stands out due to its broad range of applications and its specific inhibition of JAK1 and JAK2, making it a valuable therapeutic agent in various medical conditions.

Biological Activity

Baricitinib is an oral Janus kinase (JAK) inhibitor primarily used for the treatment of moderate to severe rheumatoid arthritis (RA). By inhibiting JAK1 and JAK2, this compound modulates immune responses and reduces inflammation, making it a critical agent in managing autoimmune diseases. This article explores the biological activity of this compound, supported by clinical studies, efficacy data, and safety profiles.

This compound inhibits the activity of JAK1 and JAK2, which are essential for the signaling of various cytokines involved in inflammatory processes. This inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-12, IL-23, and interferon-gamma (IFN-γ) . The compound's efficacy in RA is attributed to its ability to modulate immune responses without significantly suppressing humoral immunity .

Key Mechanisms:

- Cytokine Inhibition : Reduces levels of IL-6, IL-12, IL-23.

- Anti-inflammatory Effects : Demonstrated in preclinical models with significant reductions in joint inflammation and preservation of cartilage and bone .

- Immune Modulation : Balances inflammatory responses without extensive immunosuppression.

Case Studies and Clinical Trials

Several clinical trials have established the efficacy of this compound in RA management. A notable Phase IIb study randomized 301 patients to receive varying doses of this compound or placebo over 12 weeks. Key findings included:

- ACR50 Response : Achieved by 42% of this compound patients compared to 20% in the TNFi group at week 12.

- DAS28-CRP Scores : 75% of this compound patients achieved low disease activity (DAS28-CRP <2.6) compared to 46% in the TNFi group .

Long-term Efficacy

A long-term study demonstrated that patients treated with this compound maintained low disease activity or remission for up to 6.5 years. At week 336, remission was achieved by 20% of patients previously treated with methotrexate (MTX) and this compound .

| Study | Population | This compound Dose | ACR50 Response (%) | DAS28-CRP <2.6 (%) |

|---|---|---|---|---|

| Phase IIb | 301 RA patients | 4 mg | 42% | 75% |

| Long-term | MTX non-responders | 4 mg | 20% | - |

Safety Profile

This compound is generally well-tolerated, but some adverse effects have been noted. In the aforementioned Phase IIb study, serious infections occurred in three patients; however, no cases of tuberculosis or herpes zoster were reported . The safety profile remains comparable to other biologics used in RA treatment.

Common Adverse Events:

- Infections : Serious infections noted but within acceptable limits.

- Hematological Effects : Dose-dependent decreases in hemoglobin were observed .

Real-world Effectiveness

A real-world study involving 61 patients indicated that 60.7% achieved disease remission under this compound treatment after a median exposure of 12.4 months. The study reported a significant reduction in DAS28CRP scores (mean difference -1.2) .

Persistence and Adherence

The persistence rate was notably high, with a median duration of treatment being approximately 31 months. Adherence rates were also commendable, with an average medication possession ratio (MPR) of 0.96 .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of baricitinib in modulating cytokine signaling pathways?

this compound selectively inhibits Janus kinase 1 (JAK1) and JAK2, disrupting the JAK-STAT signaling pathway. This inhibition reduces the activity of pro-inflammatory cytokines (e.g., IL-6, IFN-γ) implicated in autoimmune and hyperinflammatory conditions. Mechanistically, it binds competitively to the ATP-binding site of JAKs, blocking phosphorylation and downstream transcriptional activation of inflammatory genes. Preclinical studies in COVID-19 also suggest this compound may inhibit host cell viral entry by targeting numb-associated kinases (AAK1, GAK) .

Q. How does this compound demonstrate efficacy in reducing mortality in severe COVID-19?

Randomized controlled trials (RCTs) such as ACTT-2 and COV-BARRIER showed a 5.1% vs. 7.8% 28-day mortality rate in this compound+remdesivir vs. remdesivir alone (HR 0.65, 95% CI 0.39–1.09). Key methodological considerations include:

- Trial design : Double-blinded, placebo-controlled protocols with stratified randomization for disease severity (e.g., high-flow oxygen vs. mechanical ventilation subgroups).

- Outcome metrics : Time-to-recovery (median 7 vs. 8 days; rate ratio 1.16) and ordinal clinical improvement scales at Day 15 .

Q. What are the primary endpoints used to assess this compound’s efficacy in rheumatoid arthritis (RA) trials?

Phase 3 RA trials (e.g., RA-BALANCE, RA-BEAM) prioritize hierarchical endpoints:

- ACR20/50/70 : ≥20%/50%/70% improvement in tender/swollen joint counts and patient/physician global assessments.

- DAS28-CRP : Disease Activity Score based on 28 joints and C-reactive protein.

- HAQ-DI : Functional disability index. Statistical analysis typically uses mixed-effects models for repeated measures (MMRM) to account for missing data .

Advanced Research Questions

Q. How can researchers address heterogeneity and risk-of-bias (RoB) in meta-analyses of this compound trials?

Recent meta-analyses (e.g., pooled data from RECOVERY, ACTT-4) reported heterogeneity (I²=65%) due to variations in trial design (open-label vs. blinded) and patient populations. Methodological solutions include:

- Sensitivity analysis : Excluding high RoB studies (e.g., open-label trials).

- Subgroup stratification : By disease severity, concomitant therapies (e.g., remdesivir), or variant waves (Delta vs. Omicron).

- PRISMA adherence : Transparent reporting of search strategies, inclusion/exclusion criteria, and data charting .

Q. What pharmacokinetic and pharmacodynamic factors influence this compound dosing in special populations?

- Renal/hepatic impairment : Dose adjustments are critical due to this compound’s renal excretion (70%). For eGFR <60 mL/min, reduce dose from 4 mg to 2 mg daily.

- Drug interactions : CYP3A4 inhibitors (e.g., ritonavir) increase exposure (AUC ↑20%).

- Biomarker-guided dosing : Neutrophil counts (<1.0×10³/µL) and LDL cholesterol elevations require monitoring in long-term RA studies .

Q. How do conflicting results from this compound trials in autoimmune diseases inform future study design?

Discrepancies in SLE trials (e.g., lack of efficacy in Phase 3) vs. success in interferonopathies (e.g., CANDLE, SAVI) highlight:

- Patient stratification : Genetic profiling (e.g., STING1 mutations in SAVI) to identify responsive subsets.

- Endpoint selection : In SLE, composite endpoints (e.g., SRI-4) may lack sensitivity; alternative metrics like IFN gene signature suppression are being explored.

- Dose optimization : Higher doses (4 mg vs. 2 mg) showed better efficacy in RA but increased adverse events (e.g., infections, thromboembolism) .

Q. What methodologies are used to analyze this compound’s impact on myocardial fibrosis in preclinical models?

In vivo studies (e.g., ISO-induced fibrosis models) use:

- Histopathology : Sirius Red staining for collagen deposition quantification.

- Biochemical assays : TGF-β1 and JAK/STAT pathway protein levels (Western blot).

- Functional metrics : Echocardiography for left ventricular ejection fraction (LVEF). Statistical analysis employs one-way ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in this compound’s mortality benefits across COVID-19 trials?

While ACTT-2 showed significant mortality reduction (HR 0.65), COV-BARRIER did not reach statistical significance (HR 0.85). Proposed validation strategies:

- Individual participant data (IPD) meta-analysis : Pooled analysis adjusting for confounders (e.g., corticosteroid use, baseline severity).

- Real-world evidence (RWE) : Observational cohorts (e.g., WHO Solidarity Trial) to assess generalizability .

Q. What are the limitations of patient-reported outcomes (PROs) in this compound trials for RA?

PROs like WPAI-RA (Work Productivity Activity Index) face challenges:

- Sample bias : Employed patients at baseline are often underrepresented.

- Trial duration : 24-week studies may not capture long-term productivity changes.

- Cultural variability : Translation/validation of PRO tools in multinational cohorts (e.g., RA-BE-REAL study in Europe vs. Asia) .

Q. Safety and Long-Term Monitoring

Q. What are the evidence-based strategies to mitigate this compound-associated adverse events in long-term use?

- Infections : Prophylactic herpes zoster vaccination pre-treatment; monitor for BK viremia in renal-impaired patients.

- Thrombosis : Avoid in patients with DVT/PE history; use lower doses (2 mg) in high-risk cohorts.

- Laboratory monitoring : Monthly CBC (neutropenia), lipid panels (LDL elevation), and liver function tests .

Properties

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZMWHLSFXCVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152228 | |

| Record name | Baricitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis. | |

| Record name | Baricitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1187594-09-7 | |

| Record name | Baricitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baricitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baricitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baricitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.